(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid
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Overview
Description
(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid is a complex organic compound with a unique structure that includes a chiral center and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid typically involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid include other β-amino-carbonyl compounds and derivatives of the Mannich reaction. Examples include:
- β-amino-ketones
- β-amino-alcohols
- β-amino-esters
Uniqueness
What sets this compound apart is its specific chiral centers and functional groups, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C17H25NO3 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid |
InChI |
InChI=1S/C17H25NO3/c1-12(2)9-14(11-17(20)21)10-16(19)18-13(3)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3,(H,18,19)(H,20,21)/t13-,14-/m1/s1 |
InChI Key |
MNEMQQWDPAVARE-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CC(=O)O |
Canonical SMILES |
CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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